N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
Description
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a cyano group, and a sulfanylidene moiety
Properties
IUPAC Name |
N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]-3-cyano-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,9-15)8-12(17)16-19(3,18)11-7-5-4-6-10(11)14/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQDGBHDVRYVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N=S(=O)(C)C1=CC=CC=C1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzaldehyde, undergoes a condensation reaction with a suitable amine to form the corresponding Schiff base.
Introduction of the Sulfanylidene Group: The Schiff base is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the sulfanylidene group.
Formation of the Cyano Group: The intermediate is further reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the cyano group.
Final Coupling Reaction: The final step involves coupling the intermediate with 3-methylbutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The cyano and sulfanylidene groups can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
- N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
- N-[(2-iodophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
Uniqueness
Compared to its analogs, N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine, potentially leading to different biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
